molecular formula C10H6FNO2 B1356203 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 251912-65-9

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1356203
CAS No.: 251912-65-9
M. Wt: 191.16 g/mol
InChI Key: AHJLKEQSLHUIPB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a carbaldehyde group at the 5-position of the isoxazole ring makes this compound unique and significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This mixture is then treated with molecular iodine and subsequently with hydroxylamine to form the isoxazole ring . Another method involves the use of p-tosylalcohol (TSA) as a catalyst in the reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and 5-endo-dig cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Pharmaceutical Research

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde has been investigated for its potential biological activities, including:

  • Anticancer properties : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
  • Antiviral activities : Research has explored its efficacy against viral infections, suggesting a mechanism involving enzyme inhibition .

Material Science

The compound plays a crucial role in developing advanced materials due to its unique chemical properties. It is used in:

  • Polymer synthesis : Enhancing the durability and resistance of materials.
  • Coatings : Providing protective layers in various industrial applications .

Agricultural Chemistry

In agrochemical formulations, this compound is utilized to create:

  • Herbicides and fungicides : These compounds help improve crop yields and protect against pests .

Biochemical Research

The compound serves as a vital tool in biochemical studies, particularly in:

  • Enzyme inhibition studies : Understanding biological pathways and identifying potential therapeutic targets.
  • Fluorescent probes : Used in imaging applications to visualize cellular processes in real-time .

Synthetic Chemistry

As a building block, it facilitates the synthesis of more complex molecules, allowing researchers to explore new chemical entities with potential applications across various fields .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Properties

Research investigating its antiviral properties revealed that certain derivatives could inhibit viral replication in vitro. The study highlighted the importance of substituent variations on the fluorophenyl group, which influenced binding affinity to viral enzymes .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Bromophenyl)isoxazole-5-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an isoxazole ring, which contains nitrogen and oxygen atoms, along with a fluorophenyl substituent at the 3-position and a carbaldehyde group at the 5-position. Its molecular formula is C10H7FNOC_{10}H_7FNO . The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially affecting its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may interact with various proteins involved in cell signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells .

Case Studies:

  • A study demonstrated that derivatives of isoxazole compounds show inhibitory effects on multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The IC50 values for related compounds ranged from 7 to 20 µM, indicating moderate efficacy against tumor growth .
  • Another investigation highlighted that modifications of similar compounds led to enhanced antitumor activity, particularly against ovarian cancer cell lines, with IC50 values as low as 2.76 µM .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. The compound's binding affinity may be influenced by the fluorophenyl group, which enhances its reactivity with nucleophiles and proteins involved in critical cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Chlorophenyl)isoxazole-5-carbaldehydeChlorine substituent instead of fluorineDifferent electronic effects may lead to varied biological activity.
3-(Phenyl)isoxazole-5-carbaldehydeNo halogen substituentSimpler structure may affect reactivity and biological activity differently.
4-(Fluorophenyl)isoxazole-3-carbaldehydeFluorine at a different positionVariation in electronic distribution may influence properties significantly.

This table illustrates how substituent variations can impact the biological activity and chemical reactivity of isoxazole derivatives.

Future Directions in Research

While initial findings suggest that this compound possesses notable biological activities, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:

  • In vitro and in vivo evaluations : Comprehensive testing across various cancer cell lines and animal models to confirm efficacy.
  • Mechanistic studies : Detailed investigations into how this compound interacts with specific cellular targets.
  • Development of derivatives : Synthesis of new derivatives to enhance activity and reduce potential side effects.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKEQSLHUIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573509
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251912-65-9
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

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